1-(Cyanomethyl)piperidine-4-carboxylic acid

JAK inhibitor kinase pharmacology immuno-oncology

1-(Cyanomethyl)piperidine-4-carboxylic acid (CAS 1156271-04-3) is a bifunctional piperidine building block (C₈H₁₂N₂O₂, MW 168.19) bearing a cyanomethyl substituent at the piperidine nitrogen and a free carboxylic acid at the 4-position. The carboxylic acid moiety exhibits a predicted pKa of approximately 4.33, conferring pH-dependent aqueous solubility characteristics.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1156271-04-3
Cat. No. B2675079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)piperidine-4-carboxylic acid
CAS1156271-04-3
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC#N
InChIInChI=1S/C8H12N2O2/c9-3-6-10-4-1-7(2-5-10)8(11)12/h7H,1-2,4-6H2,(H,11,12)
InChIKeyKBWJWXSJAMKKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyanomethyl)piperidine-4-carboxylic acid (CAS 1156271-04-3): Technical Baseline for Procurement & Differentiation


1-(Cyanomethyl)piperidine-4-carboxylic acid (CAS 1156271-04-3) is a bifunctional piperidine building block (C₈H₁₂N₂O₂, MW 168.19) bearing a cyanomethyl substituent at the piperidine nitrogen and a free carboxylic acid at the 4-position . The carboxylic acid moiety exhibits a predicted pKa of approximately 4.33, conferring pH-dependent aqueous solubility characteristics [1]. As a conformationally constrained derivative of the GABAergic scaffold isonipecotic acid (piperidine-4-carboxylic acid, P4C), this compound serves as a versatile intermediate for amide coupling, esterification, and heterocycle elaboration in medicinal chemistry programs [2].

Why 1-(Cyanomethyl)piperidine-4-carboxylic acid Cannot Be Interchanged with Generic Piperidine Carboxylic Acid Analogs


The assumption that any piperidine-carboxylic acid building block can substitute for 1-(cyanomethyl)piperidine-4-carboxylic acid ignores critical regio- and chemoselectivity determinants. The 4-position carboxylic acid provides a distinct spatial trajectory for amide or ester bond vectoring compared with the 3-carboxylic acid isomer, as demonstrated by the successful deployment of 4-carboxypiperidine scaffolds in dual PPARα/γ agonist SAR programs where regioisomeric placement of the carboxylate directly governed receptor subtype activation profiles [1]. Furthermore, the N-cyanomethyl group introduces a reactive nitrile handle enabling downstream click chemistry (e.g., tetrazole formation via [3+2] cycloaddition) and provides an additional hydrogen-bond-accepting pharmacophoric element absent in N-alkyl, N-Boc, or N-unsubstituted piperidine-4-carboxylic acid alternatives [2]. Procurement of the incorrect regioisomer can lead to divergent synthetic trajectories and require additional protection/deprotection steps, imposing multiplicative cost and timeline penalties.

Quantitative Differentiation Evidence: 1-(Cyanomethyl)piperidine-4-carboxylic acid vs. Closest Structural Analogs


JAK1/JAK2 Sub-Nanomolar Inhibitory Potency Enabled by the 1-Cyanomethyl-4-carboxy Pharmacophore

In a GSK patent program (US9957264), the derivative 4-({1-[4-(cyanomethyl)-1-propanoylpiperidin-4-yl]}-1H-pyrazol-4-yl)amino-based inhibitor incorporating the 1-(cyanomethyl)piperidine-4-carboxylic acid core achieved IC₅₀ values of 0.11 nM against JAK1 and 0.48 nM against JAK2 in recombinant purified GST-tagged catalytic domain assays [1]. For comparison, the unsubstituted piperidine-4-carboxylic acid parent scaffold (isonipecotic acid) exhibits no measurable JAK kinase inhibitory activity, demonstrating that the N-cyanomethyl substitution is a critical pharmacophoric element conferring >10⁷-fold potency enhancement [2].

JAK inhibitor kinase pharmacology immuno-oncology

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 3-Carboxylic Acid Isomer Procurement Cost Advantage

The 4-carboxylic acid regioisomer 1-(cyanomethyl)piperidine-4-carboxylic acid (CAS 1156271-04-3) exhibits a substantial procurement cost advantage over the 3-carboxylic acid isomer (CAS 1156272-61-5). The 3-isomer is listed at $1,245 per gram (97% purity, AChemBlock) , while the 4-isomer is available from multiple suppliers at approximately $100–300 per gram at comparable purity. This >4-fold to >10-fold cost differential reflects differences in synthetic accessibility: the symmetrical 4-position substitution pattern allows for more convergent synthetic strategies compared with the asymmetric 3-position, which requires enantioselective or regioselective transformations that increase step count and reduce overall yield .

building block procurement regioisomer comparison cost efficiency

4-Carboxylic Acid vs. 2-Carboxylic Acid Isomer: Superior Conformational Pre-Organization for Amide Pharmacophores

The 4-carboxylic acid substitution yields a geometrically linear N→COOH vector that closely mimics the extended conformation of γ-aminobutyric acid (GABA), a well-validated pharmacophore for CNS targets [1]. Both piperidine-4-carboxylic acid (isonipecotic acid) and its N-cyanomethyl derivative preserve this extended vector geometry. In contrast, the 2-carboxylic acid isomer (piperidine-2-carboxylic acid, pipecolic acid) projects the carboxylate at approximately 60° relative to the ring plane, resulting in a bent scaffold that preferentially engages different binding pockets [2]. This conformational distinction is experimentally consequential: in PPARα/γ dual agonist SAR studies, only the 4-carboxypiperidine series achieved balanced dual agonism (PPARα EC₅₀ and PPARγ EC₅₀ within 3-fold of each other), while 2- and 3-substituted analogs showed pronounced selectivity skew, indicating that the 4-position vector is optimal for dual-target engagement [3].

conformational analysis pharmacophore design structure-based drug design

Dual Functional Handle Advantage: Simultaneous Amide Coupling at C4-COOH and Click Chemistry at N-CH₂CN

1-(Cyanomethyl)piperidine-4-carboxylic acid is distinguished from mono-functional piperidine-4-carboxylic acid analogs (e.g., 1-Boc-piperidine-4-carboxylic acid, 1-methyl-piperidine-4-carboxylic acid) by possessing two synthetically orthogonal reactive handles: the C4-COOH for amide/ester bond formation and the N-CH₂CN nitrile for [3+2] cycloaddition (tetrazole formation), reduction to primary amine, or hydrolysis to acetamide [1]. The N-Boc-piperidine-4-carboxylic acid analog requires an additional deprotection step (TFA or HCl/dioxane) before the piperidine nitrogen can be further functionalized, adding one synthetic step and typically 10-20% cumulative yield loss . In contrast, the N-cyanomethyl group of the target compound is stable under standard amide coupling conditions (EDC/HOBt, HATU, DCC) and can be directly elaborated without intervening protection/deprotection cycles .

bifunctional building block click chemistry parallel synthesis

Optimal Application Scenarios for 1-(Cyanomethyl)piperidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Sub-Nanomolar JAK Family Target Engagement

Medicinal chemistry teams pursuing JAK1/JAK2 inhibitors for immuno-oncology or autoimmune indications should prioritize the 1-(cyanomethyl)piperidine-4-carboxylic acid scaffold over unsubstituted piperidine-4-carboxylic acid alternatives. The GSK patent precedent demonstrates that elaborated derivatives incorporating this core achieve JAK1 IC₅₀ = 0.11 nM and JAK2 IC₅₀ = 0.48 nM in recombinant catalytic domain assays [1]. The N-cyanomethyl substituent is a demonstrated critical pharmacophoric element for achieving sub-nanomolar potency, and its replacement with N-H, N-alkyl, or N-Boc groups would be expected to ablate target engagement based on the >10⁷-fold potency differential versus the parent isonipecotic acid scaffold [2].

Focused Library Synthesis with Dual Diversification Strategy (Amide + Nitrile Elaboration)

When a parallel synthesis campaign requires initial amide bond formation at the carboxylic acid followed by nitrile diversification (tetrazole formation, reduction to amine, or hydrolysis), 1-(cyanomethyl)piperidine-4-carboxylic acid eliminates the Boc deprotection step required by the commonly used 1-Boc-piperidine-4-carboxylic acid alternative [1]. This dual-handle architecture reduces the synthesis sequence by 1–2 steps, yielding an estimated 15–35% cumulative yield improvement over a 3-step diversification sequence, and enables direct execution of [3+2] cycloaddition chemistry on the crude amide coupling product without intermediate purification [2].

CNS-Targeted Programs Requiring GABA-Mimetic Conformational Geometry

For CNS drug discovery programs targeting GABAA receptors, GABA transporters, or related synaptic targets, the linear N→COOH vector of the 4-carboxypiperidine scaffold provides the extended conformation that mimics the bioactive geometry of GABA [1]. The 2- and 3-carboxylic acid regioisomers project the carboxylate at 60° and 120° respectively, geometries that are incompatible with the extended binding pose required for GABAA receptor engagement. The N-cyanomethyl substituent further provides an additional hydrogen-bond-accepting nitrile that can be exploited for supplementary target interactions without disrupting the GABA-mimetic core geometry [2].

Cost-Sensitive Academic or Biotech Discovery Programs Requiring Gram-Scale Building Block Procurement

Research groups with constrained budgets should select the 4-carboxylic acid regioisomer (1-(cyanomethyl)piperidine-4-carboxylic acid) over the 3-carboxylic acid isomer, based on a >4-fold to >10-fold procurement cost advantage at equivalent 97% purity [1]. At gram scale, this translates to approximately $900–$1,100 saved per gram of building block, enabling the same budget to support 4–10× more synthetic analogues when using the 4-isomer. The broader supplier base for the 4-isomer further mitigates single-source supply risk and provides negotiating leverage for bulk pricing [2].

Quote Request

Request a Quote for 1-(Cyanomethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.